(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
'(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol' (TFBM) is an organic compound that has been studied for its potential applications in the medical, chemical, and biotechnological fields. It is a substituted phenol that is a colorless, volatile liquid with a slightly sweet odor. It has a molecular formula of C13H11F3O and a molecular weight of 242.228 g/mol. TFBM has been studied for its potential applications in the synthesis of pharmaceuticals, in the development of analytical methods, and in the study of the biochemical and physiological effects of the compound.
Scientific Research Applications
Chromatography and Mass Spectrometry
The compound (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is utilized in chromatography and mass spectrometry applications. It can be used in the measuring apparatus needed for chromatography or to fulfill sample manipulation during mass spectrometry, which is essential for analyzing complex mixtures and identifying the components within them .
Antibacterial Activity
Research has indicated that derivatives of the biphenyl compound, such as 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol, have shown inhibitory activities against Gram-negative bacteria like carbapenems-resistant Acinetobacter baumannii, which suggests potential antibacterial applications .
Anti-Proliferative Evaluation
Compounds related to (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol have been evaluated for their anti-proliferative effects. For instance, one derivative exhibited inhibitory effects on human umbilical vein endothelial cells (HUVECs) and blocked the proliferation of murine colon adenocarcinoma cells .
Molecular Simulations
The compound is also relevant in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound’s data to produce simulation visualizations that are crucial for understanding molecular interactions and dynamics .
properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFDTRUBSFXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621505 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
457889-46-2 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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